molecular formula C15H16ClNO B1462500 (3-Chlorophenyl)(4-ethoxyphenyl)methanamine CAS No. 1020997-79-8

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine

Cat. No. B1462500
CAS RN: 1020997-79-8
M. Wt: 261.74 g/mol
InChI Key: JNZWYHLQVPTSOU-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(4-ethoxyphenyl)methanamine” is a chemical compound with the CAS Number: 1020997-79-8 . It has a molecular weight of 261.75 .


Molecular Structure Analysis

The molecular formula of “(3-Chlorophenyl)(4-ethoxyphenyl)methanamine” is C15H16ClNO . The InChI Code for this compound is 1S/C15H16ClNO/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15H,2,17H2,1H3 .

Scientific Research Applications

Synthesis and Structural Characterization

Research has developed methodologies for the synthesis of compounds related to (3-Chlorophenyl)(4-ethoxyphenyl)methanamine, demonstrating the compound's versatility in chemical synthesis. For instance, a facile 7-step synthesis procedure has been developed for enantiomerically pure derivatives starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlighting the compound's role in producing optically pure enantiomers with high enantiomeric purities (Zhang et al., 2014). Additionally, studies on the isolation and identification of chlorphenoxamine metabolites in human urine after administration have identified various metabolites and conjugates, indicating the compound's metabolic pathways and transformation products (Goenechea et al., 1987).

Applications in Material Science and Pharmacology

The compound and its derivatives have found applications in material science and pharmacology. Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes using derivatives of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine has provided insights into fluid- and solid-state oligomeric interactions, contributing to the development of emissive materials with potential applications in light-emitting devices (Lai et al., 1999). Moreover, the synthesis and characterization of heterocyclic Schiff bases derived from the compound have shown potential as anticonvulsant agents, expanding its utility in the pharmacological domain (Pandey & Srivastava, 2011).

Molecular Docking and Computational Studies

Molecular docking and quantum chemical calculations on derivatives of (3-Chlorophenyl)(4-ethoxyphenyl)methanamine have elucidated the compound's molecular structure, electronic properties, and interactions within biological targets. These studies have provided valuable insights into the compound's potential biological effects and interactions with enzymes, aiding in the design of molecules with desired pharmacological properties (Viji et al., 2020).

properties

IUPAC Name

(3-chlorophenyl)-(4-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZWYHLQVPTSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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